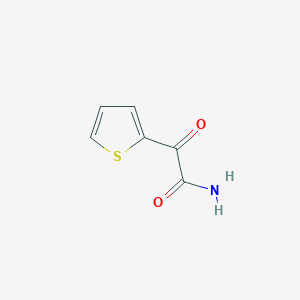

2-Oxo-2-(thiophen-2-yl)acetamide

Description

Context of α-Ketoamide Chemical Space

The α-ketoamide moiety is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. This functional group is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for designing ligands that interact with a variety of biological targets. The unique electronic properties of the α-ketoamide, characterized by two adjacent carbonyl groups, allow for diverse chemical interactions, including hydrogen bonding and the potential for covalent modification of target proteins. This versatility has led to the development of α-ketoamide-based compounds with applications as enzyme inhibitors and modulators of protein-protein interactions.

Significance of Thiophene (B33073) Heterocycles in Medicinal and Organic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of medicinal chemistry. Its structural similarity to a phenyl ring allows it to act as a bioisostere, a chemical substituent that can be interchanged without significantly altering the biological activity of the parent compound. This property is invaluable in drug design for optimizing pharmacokinetic and pharmacodynamic profiles. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of the molecule to its biological target.

Historical Overview of 2-Oxo-2-(thiophen-2-yl)acetamide Research

While a detailed historical timeline for the specific investigation of this compound is not extensively documented in early literature, its study can be seen as a logical progression from the broader exploration of thiophene and α-ketoamide chemistry. The initial synthesis and characterization of various thiophene derivatives date back to the early 20th century. However, the focused exploration of compounds combining the thiophene nucleus with an α-ketoamide linker likely gained momentum in the latter half of the 20th century, driven by the growing understanding of the pharmacological importance of both moieties. Early research would have focused on fundamental synthesis and reaction chemistry. More recent investigations have shifted towards exploring its potential in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents. For instance, derivatives of the closely related 2-(thiophen-2-yl)acetic acid have been investigated as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a structurally related compound, highlights the ongoing interest in the biological activities of this chemical class, with studies exploring its antioxidant and antimicrobial properties.

Detailed Research Findings

Recent research has provided valuable insights into the synthesis, structure, and potential biological applications of this compound and its derivatives.

Synthesis and Characterization

The synthesis of compounds within this chemical family often involves the reaction of a thiophene-containing precursor with an appropriate amine. For example, the related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-(thiophen-2-yl)acetyl chloride with 2-aminothiophene-3-carbonitrile (B183302). This highlights a common synthetic route involving the acylation of an amine with a thiophene-containing acyl chloride.

Spectroscopic data is crucial for the characterization of these compounds. While specific data for this compound is available in chemical databases, published research on its derivatives provides a good indication of the expected spectral features.

| Spectroscopic Data for a this compound Derivative | |

| Technique | Observed Features |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide and ketone), and C-S stretching of the thiophene ring. |

| 1H Nuclear Magnetic Resonance (NMR) | Resonances corresponding to the protons on the thiophene rings and the amide proton. The chemical shifts provide information about the electronic environment of the protons. |

| 13C Nuclear Magnetic Resonance (NMR) | Signals for the carbon atoms of the thiophene rings, the carbonyl carbons of the keto and amide groups, providing a carbon skeleton fingerprint of the molecule. |

Biological Activity

Research into the biological activity of this compound and its analogues has uncovered potential therapeutic applications. For instance, derivatives have been screened for their ability to inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which is a target for anti-inflammatory and anticancer drug development. nih.gov Furthermore, studies on related thiophene acetamide (B32628) structures have demonstrated antimicrobial and antioxidant activities. The investigation into the anticonvulsant activity of various acetamide derivatives also suggests a potential area of exploration for this compound class. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLHMQCPPAAJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Oxo 2 Thiophen 2 Yl Acetamide

General Approaches to α-Ketoamide Synthesis

The construction of the α-ketoamide functionality can be achieved through several general strategies, each with its own advantages and limitations. These methods often involve the formation of a carbon-nitrogen bond and a carbon-oxygen double bond in the final steps.

Synthesis via Methyl Ketones and Amine Compounds

One common approach involves the reaction of methyl ketones with amine compounds. For instance, a copper-catalyzed cross-coupling reaction between methyl ketones and pyridin-2-amines has been developed for the synthesis of N-(2-pyridyl)-α-ketoamides. researchgate.net This method provides a direct route to α-ketoamides through the formation of both a C-N and a C=O bond. researchgate.net The reaction is believed to proceed through a radical pathway. researchgate.net

Another strategy involves the molecular iodine-mediated oxidative amidation of aryl methyl ketones using ammonium (B1175870) carbamodithioate as an amine surrogate to produce primary α-ketoamides. researchgate.net This reaction is proposed to occur through a self-sequenced iodination, nucleophilic substitution, Kornblum oxidation, and amidation mechanism. researchgate.net

Synthesis via α-Keto Acids and Acyl Chlorides

A traditional and widely used method for amide synthesis involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. This approach has been applied to the synthesis of thiophene-containing amides. nih.govacs.org For example, 2-(thiophen-2-yl)acetic acid can be converted to its corresponding acyl chloride, which then reacts with an appropriate amine to form the desired amide. nih.govacs.org This two-step process is a reliable method for generating the amide bond. nih.govacs.org

Similarly, α-ketoamides can be synthesized from α-keto acids. The α-keto acid can be coupled with an amine using a suitable coupling reagent. For example, the ring-opening of N-acylisatins with 4-aminobenzoic acid, followed by coupling with amino acid esters using OxymaPure/DIC, has been used to produce α-ketoamide derivatives. researchgate.netresearchgate.net

Metal-Free Oxidative Amidation Protocols

To avoid the use of metal catalysts, which can sometimes be toxic or require removal from the final product, metal-free oxidative amidation methods have been developed. One such method employs dimethyl sulfoxide (B87167) (DMSO) to promote the oxidative amidation of 2-oxoaldehydes with amines. organic-chemistry.orgnih.gov This reaction proceeds under metal-free conditions and is efficient for a variety of substrates. organic-chemistry.orgnih.gov Mechanistic studies suggest the formation of an iminium ion intermediate, with the oxygen atom of the α-ketoamide product being derived from DMSO. organic-chemistry.orgnih.gov

Another metal-free approach is the Pinnick-type oxidative amidation of aldehydes using sodium chlorite (B76162) as the oxidant. This method is tolerant of many functional groups and allows for the coupling of optically active substrates without racemization. researchgate.net

Utilization of Thiocyanate (B1210189) Salts as Nitrogen Sources via C≡N Bond Cleavage

A novel approach to α-ketoamide synthesis utilizes thiocyanate salts as a nitrogen source through the cleavage of the carbon-nitrogen triple bond (C≡N). rsc.org This method provides a divergent synthesis of α-ketoamides and 2-acyloxazoles from aryl methyl ketones and thiocyanate salts. rsc.org This represents the first instance of using thiocyanate salts as amino surrogates via C≡N bond cleavage, expanding their application in organic synthesis. rsc.org

C=C Bond Cleavage Approaches in Enaminones

Enaminones, which are vinylogous amides, can serve as versatile building blocks in organic synthesis. researchgate.net An unprecedented metal-free method involves the cleavage of the C=C bond in N,N-disubstituted enaminones using elemental sulfur and N,N-dimethyl-4-aminopyridine to synthesize N,N-disubstituted α-keto thioamides. acs.org This reaction proceeds through a cascade functionalization of both C=C and C-H bonds. acs.org While this method yields α-keto thioamides, it highlights the potential of C=C bond cleavage in enaminones for the synthesis of related α-keto amides.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netjchps.comkuleuven.be The synthesis of various α-ketoamide derivatives has been successfully achieved using microwave irradiation. researchgate.netjchps.comkuleuven.be For instance, the condensation of N-acylisatins with aniline (B41778) derivatives to form 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide (B32628) derivatives is significantly promoted by microwaves. researchgate.net Similarly, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides from (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides and 2-mercaptoacetic acid is more efficient under microwave irradiation. jchps.com Microwave-assisted methods have also been employed in the one-pot multicomponent synthesis of complex heterocyclic systems containing the α-ketoamide moiety. kuleuven.be

Targeted Synthesis of 2-Oxo-2-(thiophen-2-yl)acetamide and its Analogues

The construction of the this compound scaffold can be efficiently achieved through modern catalytic methods or traditional acylation techniques. The choice of method often depends on the desired substrate scope and the availability of starting materials.

Palladium-Catalyzed Aminocarbonylation of 2-Iodothiophene (B115884)

A powerful and versatile method for the synthesis of this compound and its analogues is the palladium-catalyzed aminocarbonylation of 2-iodothiophene. This reaction brings together the thiophene (B33073) core, a carbonyl group from carbon monoxide, and a diverse range of amines in a single, atom-economical step.

The general catalytic cycle for the palladium-catalyzed aminocarbonylation of an aryl halide, such as 2-iodothiophene, involves several key steps. Initially, a Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. This is followed by the migratory insertion of carbon monoxide to generate an aroyl-palladium complex. Subsequent nucleophilic attack by an amine and reductive elimination yields the desired amide product and regenerates the Pd(0) catalyst.

The pressure of carbon monoxide is a critical parameter in the palladium-catalyzed aminocarbonylation of 2-iodothiophene, directly influencing the product distribution. At atmospheric pressure, the reaction typically favors the formation of the simple amide product through a single carbon monoxide insertion. However, at elevated CO pressures, a competing pathway involving the insertion of two carbon monoxide molecules becomes significant, leading to the formation of α-ketoamides, specifically 2-oxo-2-(thiophen-2-yl)acetamides. nih.govgoogle.com

This pressure-dependent selectivity allows for the targeted synthesis of either the simple amide or the α-ketoamide from the same starting materials. For instance, studies have shown that while aminocarbonylation of 2-iodothiophene with amino acid esters at atmospheric CO pressure results in minimal conversion, increasing the pressure leads to good yields of the corresponding this compound derivatives. nih.gov

Table 1: Influence of CO Pressure on the Aminocarbonylation of 2-Iodothiophene

| N-Nucleophile | CO Pressure | Major Product | Reference |

| Amino Acid Esters | Atmospheric | Low Conversion | nih.gov |

| Amino Acid Esters | High Pressure | This compound derivative | nih.gov |

| Aminoethanol | 1 bar | N-(2-hydroxyethyl)thiophene-2-carboxamide | nih.gov |

| Aminoethanol | 60 bar | Low yield of this compound derivative | nih.gov |

The palladium-catalyzed aminocarbonylation of 2-iodothiophene is compatible with a broad range of nitrogen nucleophiles, including primary amines, secondary amines, and amino acid esters. This versatility allows for the synthesis of a wide array of this compound analogues with diverse functionalities.

For example, the reaction of 2-iodothiophene with aminoethanol has been shown to produce N-(2-hydroxyethyl)thiophene-2-carboxamide under atmospheric pressure of carbon monoxide. nih.gov Furthermore, various amino acid esters can be successfully employed as N-nucleophiles, particularly under higher CO pressures, to yield the corresponding α-keto amides. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to accommodate the specific reactivity of the amine.

Table 2: Examples of N-Nucleophiles in the Palladium-Catalyzed Aminocarbonylation of 2-Iodothiophene

| N-Nucleophile | Product Type | Reference |

| Primary Amines | Thiophene-2-carboxamides / 2-Oxo-2-(thiophen-2-yl)acetamides | nih.gov |

| Secondary Amines | Thiophene-2-carboxamides / 2-Oxo-2-(thiophen-2-yl)acetamides | nih.gov |

| Amino Acid Esters | 2-Oxo-2-(thiophen-2-yl)acetamides | nih.gov |

| Aminoethanol | Thiophene-2-carboxamide / this compound | nih.gov |

As mentioned, a key feature of the palladium-catalyzed carbonylation of 2-iodothiophene is the potential for double carbon monoxide insertion, leading to the formation of 2-oxo-2-(thiophen-2-yl)acetamides. This pathway is particularly favored at higher carbon monoxide pressures. nih.govgoogle.com

The mechanism for double carbonylation is thought to proceed from the aroyl-palladium intermediate. Instead of undergoing immediate aminolysis, this intermediate can insert a second molecule of CO to form a palladium complex containing a 2-oxoacyl group. Subsequent reaction with the amine nucleophile then yields the final α-ketoamide product. The competition between single and double carbonylation can be tuned by adjusting the reaction parameters, most notably the CO pressure.

N-Acylation Reactions

A more traditional and widely used approach for the synthesis of this compound and its analogues is through N-acylation. This two-step process involves the initial activation of a carboxylic acid precursor, followed by its reaction with an appropriate amine.

The synthesis of 2-oxo-2-(thiophen-2-yl)acetamides via N-acylation typically begins with the activation of 2-(thiophen-2-yl)acetic acid. A common and effective method for this activation is the conversion of the carboxylic acid to its corresponding acyl chloride, 2-(thiophen-2-yl)acetyl chloride.

This transformation is readily achieved by treating 2-(thiophen-2-yl)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂). The reaction is often performed in an inert solvent, and the resulting acyl chloride can be isolated or used directly in the subsequent acylation step. The high reactivity of the acyl chloride makes it an excellent electrophile for the N-acylation of a wide range of amines. For example, the reaction of 2-(thiophen-2-yl)acetic acid with thionyl chloride provides 2-(thiophen-2-yl)acetyl chloride, which can then be reacted with amines like 2-aminothiophene-3-carbonitrile (B183302) to form the desired N-substituted acetamide. rsc.org

Table 3: Synthesis of N-Substituted 2-Oxo-2-(thiophen-2-yl)acetamides via N-Acylation

| Amine | Product | Reference |

| 2-Aminothiophene-3-carbonitrile | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | rsc.org |

| Primary Amines | N-Alkyl/Aryl-2-oxo-2-(thiophen-2-yl)acetamide | General Method |

| Secondary Amines | N,N-Dialkyl/Aryl-2-oxo-2-(thiophen-2-yl)acetamide | General Method |

Reaction with Heterocyclic Amines (e.g., 2-aminothiophene-3-carbonitrile)

A primary method for synthesizing thiophene-acetamide derivatives involves the N-acylation of a heterocyclic amine with an activated form of a thiophene-containing carboxylic acid. nih.govacs.org A notable example is the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov This process is typically a two-step reaction.

First, 2-(thiophen-2-yl)acetic acid is activated by converting it into its more reactive acid chloride derivative, 2-(thiophen-2-yl)acetyl chloride. acs.org This is commonly achieved using thionyl chloride. acs.org In the second step, the synthesized acid chloride is reacted with a heterocyclic amine, such as 2-aminothiophene-3-carbonitrile. nih.govacs.org The reaction is an acylation where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide bond. nih.gov

The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a base, such as triethylamine, which acts as a scavenger for the hydrogen chloride byproduct. nih.gov The mixture is stirred for an extended period at room temperature to ensure the completion of the reaction. acs.org This method is effective for creating a direct and stable amide linkage between a thiophene ring and another heterocyclic moiety. acs.org

Table 1: Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide via N-Acylation nih.govacs.org

| Step | Reactants | Reagents/Solvent | Conditions | Product |

|---|---|---|---|---|

| 1. Activation | 2-(thiophen-2-yl)acetic acid | Thionyl chloride | - | 2-(thiophen-2-yl)acetyl chloride |

| 2. Acylation | 2-aminothiophene-3-carbonitrile, 2-(thiophen-2-yl)acetyl chloride | Triethylamine, THF | Stirring for 15 hours at room temperature | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate complex molecules.

In the context of thiophene derivatives, MCRs provide a powerful route to construct substituted heterocyclic systems. For instance, a one-pot MCR has been utilized to synthesize 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. nih.gov This reaction involves the condensation of 2-acetylthiophene (B1664040), 4-pyridine carboxaldehyde, ethyl cyanoacetate, and ammonium acetate (B1210297) in the presence of a catalyst like ceric ammonium nitrate (B79036) (CAN). nih.gov All components are refluxed in ethanol (B145695), leading directly to the complex pyridinone structure. nih.gov

Another prominent MCR for synthesizing substituted 2-aminothiophenes is the Gewald reaction. derpharmachemica.com This reaction typically involves a ketone or aldehyde, an α-cyano ester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. derpharmachemica.com The one-pot nature of the Gewald reaction makes it a cornerstone for the efficient synthesis of the 2-aminothiophene scaffold, which can then be used as a precursor for further derivatization, including the formation of acetamides. derpharmachemica.comresearchgate.net

Table 2: Example of a Multi-Component Reaction for a Thiophene Derivative nih.gov

| Reactants | Catalyst/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-acetylthiophene, 4-pyridine carboxaldehyde, ethyl cyanoacetate, ammonium acetate | Ceric Ammonium Nitrate (CAN), Ethanol | Reflux for 2 hours | 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 89% |

One-Pot Synthesis Techniques for Thiophene-Acetamides

One-pot synthesis, a strategy that encompasses many multi-component reactions, involves performing multiple consecutive reactions in a single reactor without isolating intermediates. This approach enhances efficiency by saving time, resources, and reducing waste. Several one-pot methods have been developed for the synthesis of substituted thiophenes.

One such method is the one-pot sequential synthesis of tetrasubstituted thiophenes from ketene (B1206846) N,S-acetals. nih.gov This process can involve the reaction of a compound like ethyl acetoacetate (B1235776) with an isothiocyanate in the presence of potassium carbonate, followed by the addition of a halomethyl heterocycle. nih.gov The sequence proceeds through the formation of a sulfur ylide-like intermediate that cyclizes to form the thiophene ring. nih.gov

The Gewald reaction is another prime example of a one-pot synthesis, leading to diversely substituted 2-aminothiophenes. derpharmachemica.com A mixture of a ketone, a nitrile, elemental sulfur, and a catalyst such as calcium oxide (CaO) in ethanol can be heated to reflux to produce the desired 2-aminothiophene in good yield. derpharmachemica.com These 2-aminothiophene products serve as versatile building blocks for subsequent reactions, including the synthesis of thiophene-acetamides.

Table 3: One-Pot Gewald Synthesis of a 2-Aminothiophene Precursor derpharmachemica.com

| Ketone | Nitrile | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|---|

| Cyclohexanone | Malononitrile (B47326) | CaO, Ethanol | Reflux for 1-1.5 hours | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |

Spectroscopic and Structural Elucidation of 2 Oxo 2 Thiophen 2 Yl Acetamide and Derivatives

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of thiophene (B33073) carboxamide derivatives, FT-IR spectra are used to confirm their structural integrity. nist.govnih.gov For instance, in the derivative N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the FT-IR spectrum clearly indicates the presence of key functional groups. A distinct absorption band around 3262 cm⁻¹ corresponds to the N–H stretching vibration of the amide group. nih.gov The characteristic amide I band, representing the C=O stretching vibration, appears at 1688 cm⁻¹. nih.gov Another significant band is observed at approximately 1433 cm⁻¹, which is attributed to the C–N stretching vibration coupled with the N–H bending vibration (amide II). nih.gov Furthermore, the presence of a nitrile group in this derivative is confirmed by a sharp absorption band at 2222 cm⁻¹ for the C≡N stretching vibration. nih.gov

In related thiophene derivatives, such as N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide, multiple N-H stretching vibrations are observed at 3442, 3292, and 3226 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibrations are found at 1727 and 1684 cm⁻¹. nih.gov For 2-thiophene carboxylic acid, the C-C stretching vibrations within the thiophene ring are observed in the FT-IR spectrum at 1528 and 1352 cm⁻¹. acs.org The C-S stretching mode in the thiophene ring is typically identified in the range of 687-710 cm⁻¹ and has been reported at 647 cm⁻¹ in the experimental FT-IR spectrum of 2-thiophene carboxylic acid. acs.org

Table 1: Key FT-IR Vibrational Frequencies for Thiophene Derivatives

| Functional Group | Vibration Type | Frequency (cm⁻¹) | Compound |

|---|---|---|---|

| N-H | Stretching | ~3262 | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov |

| C≡N | Stretching | 2222 | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov |

| C=O (Amide I) | Stretching | 1688 | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov |

| C-N Stretch / N-H Bend (Amide II) | ~1433 | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov | |

| N-H | Stretching | 3442, 3292, 3226 | N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide nih.gov |

| C=O | Stretching | 1727, 1684 | N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide nih.gov |

| C-C (Thiophene ring) | Stretching | 1528, 1352 | 2-Thiophene carboxylic acid acs.org |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, recorded in CDCl₃, the amide proton (NH-C=O) gives a singlet signal at a downfield chemical shift of 9.32 ppm. acs.org The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group appear as a singlet at 4.10 ppm. acs.org The protons of the two thiophene rings resonate in the aromatic region, with the protons of one ring appearing as a multiplet between δ = 7.06–7.33 ppm, and the protons of the other thiophene ring showing up as doublets at 6.98 and 6.89 ppm. acs.org For a related derivative, 2-oxo-2-(thiophen-2-yl)ethyl acetate (B1210297), the thiophene protons appear as multiplets between 7.16-7.72 ppm, and the methylene protons are observed as a singlet at 5.23 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide displays eleven distinct resonances. acs.org The amide carbonyl carbon is found at 167.16 ppm, while the methylene carbon (-CH₂-) resonates at 36.82 ppm. nih.gov The carbon of the nitrile group (-C≡N) is observed at 114.45 ppm. nih.gov The eight aromatic carbons of the two thiophene rings appear in the downfield region, with the carbons of one ring observed at 149.6 and 134.0 ppm, and the others resonating between 28.02 and 93.04 ppm. acs.org In the case of ethyl 2-oxo-2-(thiophen-2-yl)acetate, the α-keto carbon appears at 176.4 ppm, the ester carbonyl at 161.7 ppm, and the thiophene carbons resonate at 139.1, 137.4, 137.2, and 128.6 ppm.

Table 2: ¹H and ¹³C NMR Data for Selected Thiophene Derivatives

| Compound | Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|---|

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.govacs.org | ¹H | NH-C=O | 9.32 (s) |

| ¹H | -CH₂- | 4.10 (s) | |

| ¹H | Thiophene-H | 6.89-7.33 (m) | |

| ¹³C | C=O (Amide) | 167.16 | |

| ¹³C | -CH₂- | 36.82 | |

| ¹³C | -C≡N | 114.45 | |

| ¹³C | Thiophene-C | 28.02-149.6 | |

| 2-oxo-2-(thiophen-2-yl)ethyl acetate rsc.org | ¹H | -CH₂- | 5.23 (s) |

| ¹H | Thiophene-H | 7.16-7.77 (m) | |

| Ethyl 2-oxo-2-(thiophen-2-yl)acetate | ¹³C | C=O (Keto) | 176.4 |

| ¹³C | C=O (Ester) | 161.7 |

Mass Spectrometry (MS/LC-MS)

Mass spectrometry (MS) and its hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of compounds. For various 2-(thiophen-2-yl)acetic acid derivatives, electrospray ionization mass spectrometry (ESI-MS) has been effectively used for characterization. frontiersin.orgnih.gov For instance, a derivative with the molecular formula C₁₉H₁₄O₃S was found to have a calculated mass of 322.38, with the [M-H]⁻ ion observed at m/z = 321.07. frontiersin.org Another derivative, C₂₂H₁₉ClO₃, showed an [M+H]⁺ ion at m/z = 367.09 against a calculated mass of 366.84. frontiersin.org A high-throughput LC-MS/MS method has also been developed for the simultaneous determination of clopidogrel (B1663587) and its metabolite, 2-oxo-clopidogrel, in human plasma, demonstrating the utility of this technique for quantitative analysis of related structures. nih.gov

X-ray Crystallography and Crystal Packing Analysis

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has been determined, revealing that it crystallizes in the monoclinic space group P2₁/c. nih.gov The molecule is non-planar, with a significant dihedral angle of 74.27(10)° between the two thiophene rings. nih.gov The crystal structure of 2-Oxo-2-(2-thien-yl)acetic acid shows that the molecules form intermolecular hydrogen-bonding dimers. researchgate.net

The crystal packing of these thiophene derivatives is often stabilized by a network of hydrogen bonds. In the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the packing is stabilized by both C–H···N and N–H···N hydrogen bonds. nih.govacs.org Similarly, in other thiophene derivatives, N-H···O and N-H···S hydrogen bonds play a crucial role in forming supramolecular structures. rsc.org For example, in N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) derivatives, chains of molecules are linked by N—H⋯O hydrogen bonds. nih.gov Hirshfeld surface analysis of thiophene derivatives has shown that H···H, C···H, S···H, N···H, and O···H are the most common intermolecular interactions. nih.gov

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The characterization of thiophene carboxamide derivatives often includes UV-Vis spectroscopy to study their electronic properties. nist.gov A newly synthesized ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, and its copper(II) complex have been characterized by UV-Vis spectroscopy to understand their electronic spectra. nih.gov

Electron Spin Resonance Spectroscopy (ESR)

Electron Spin Resonance (ESR) spectroscopy is a technique used to study chemical species that have unpaired electrons. While not common for the parent diamagnetic acetamide (B32628), ESR has been used to characterize paramagnetic species of its derivatives, such as metal complexes. For example, the ESR spectrum of a copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide was studied at room temperature to investigate the coordination environment of the Cu(II) ion. nih.gov The spectra of arylsulphonyl free radicals, which are also relevant to sulfur-containing aromatic compounds, show that these radicals have a significant degree of σ-character.

Computational and Theoretical Chemistry of 2 Oxo 2 Thiophen 2 Yl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-Oxo-2-(thiophen-2-yl)acetamide would involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Due to the presence of the thiophene (B33073) ring and the acetamide (B32628) group, several conformations might be possible, arising from the rotation around the single bonds. A thorough computational study would identify the global minimum energy structure as well as other low-energy conformers.

Table 1: Predicted Optimized Geometrical Parameters for a Hypothetical this compound Calculation

| Parameter | Bond/Angle | Predicted Value (Å/°) |

| Bond Length | C=O (keto) | --- |

| C=O (amide) | --- | |

| C-C (keto-ring) | --- | |

| C-N (amide) | --- | |

| Thiophene C-S | --- | |

| Bond Angle | O=C-C (keto) | --- |

| C-N-H (amide) | --- | |

| Dihedral Angle | Thiophene-Keto | --- |

| Keto-Amide | --- | |

| Note: This table is illustrative. Specific values would require dedicated DFT calculations which are not currently available in the literature. |

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔEH-L), is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, this value would provide insight into its potential for participating in chemical reactions.

The ionization potential (IP) is the energy required to remove an electron from a molecule, and it is related to the HOMO energy. The electron affinity (EA) is the energy released when a molecule accepts an electron, and it is related to the LUMO energy. These parameters are fundamental in predicting the behavior of this compound in redox reactions and its ability to form cations and anions.

From the HOMO and LUMO energies, other important chemical descriptors can be derived. Chemical potential (μ) indicates the escaping tendency of an electron from a stable system, while chemical hardness (η) measures the resistance of a molecule to change its electron distribution. These values help to quantify the reactivity of this compound within the framework of conceptual DFT.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | --- | --- |

| LUMO Energy | ELUMO | --- | --- |

| HOMO-LUMO Gap | ΔEH-L | ELUMO - EHOMO | --- |

| Ionization Potential | IP | -EHOMO | --- |

| Electron Affinity | EA | -ELUMO | --- |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | --- |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | --- |

| Note: This table is illustrative. Specific values would require dedicated DFT calculations which are not currently available in the literature. |

Molecular Orbital Analysis

A detailed analysis of the molecular orbitals would reveal the distribution of electron density within this compound. Visualizing the HOMO and LUMO would show which parts of the molecule are electron-rich and electron-poor, respectively. It is expected that the HOMO would have significant contributions from the electron-rich thiophene ring, while the LUMO would likely be centered on the electron-withdrawing oxoacetamide moiety. This analysis is fundamental to understanding the molecule's reactivity towards electrophiles and nucleophiles.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. For the closely related derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, this analysis has been performed to understand its crystal packing. nih.govsinop.edu.tr The analysis reveals the percentage contributions of various atom-to-atom contacts to the total Hirshfeld surface area.

The most significant contributions to the surface interactions are from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and sulfur-hydrogen (S···H) contacts. nih.gov The crystal packing of this derivative is primarily stabilized by C–H···N and N–H···N hydrogen bonds. nih.govacs.org

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 21% |

| C···H | 20% |

| S···H | 19% |

| N···H | 14% |

| O···H | 12% |

Data sourced from a computational study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.govsinop.edu.tr

Charge Transfer Studies

Charge transfer studies, particularly using density functional theory (DFT), provide insights into the electronic behavior of a molecule and its propensity to donate or accept electrons. These studies have been conducted on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.govacs.org

Electrophilicity-Based Charge Transfer (ECT)

The Electrophilicity-Based Charge Transfer (ECT) method is employed to predict the direction of charge flow between interacting molecules. nih.govnih.gov A positive ECT value indicates that charge is transferred from a biomolecule (like a DNA base) to the compound, whereas a negative value signifies charge transfer from the compound to the biomolecule. nih.gov For the derivative N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute the necessary electronic properties for ECT analysis. nih.govacs.org These calculations help in understanding whether the molecule acts as an electron acceptor or donor in biological interactions. nih.gov

Charge Transfer (ΔN) to Biomolecules (e.g., DNA Bases)

The fraction of electrons transferred (ΔN) between the compound and DNA bases (adenine, guanine, cytosine, and thymine) is another critical parameter. It is calculated based on the chemical potential and hardness of the interacting species. nih.gov For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, computational studies have examined the charge transfer (ΔN) between the molecule and the fundamental bases of DNA. nih.govacs.org This analysis is vital for predicting potential interactions with genetic material, where the compound's ability to accept or donate electrons can be crucial. nih.gov The redox potentials of the DNA bases themselves follow the order G < A < T < C, influencing the direction and likelihood of charge transfer. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. Computational methods are instrumental in modern SAR investigations. For a series of derivatives based on 2-(thiophen-2-yl)acetic acid, a virtual fragment screening approach combined with molecular docking was used to identify potent inhibitors of the mPGES-1 enzyme. frontiersin.org By systematically modifying the core structure and analyzing the resulting interactions with the enzyme's active site, researchers can build a relationship between specific structural features and inhibitory activity. frontiersin.org For instance, the analysis of docked poses for various derivatives showed how different substituents fill the catalytic pocket and form distinct patterns of interactions, leading to variations in their inhibitory potency. frontiersin.org This computational pipeline allows for the rational design of more effective compounds. frontiersin.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to investigate the electronic excited states of molecules and predict their electronic absorption spectra (UV-Vis). nih.gov This method is crucial for understanding how a molecule interacts with light and for characterizing its electronic transitions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability. nih.gov While specific TD-DFT studies on this compound are not prominent in the reviewed literature, the methodology has been applied to structurally similar compounds, such as 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide. nih.gov In such studies, TD-DFT is used to calculate the excited state properties and to gain a better understanding of the nature of electronic transitions, for example, identifying them as π → π* or n → π* transitions. nih.govrsc.org

PPP Theory for Electronic Excitation Properties

A thorough review of scientific literature reveals a notable absence of specific studies applying the Pariser-Parr-Pople (PPP) theory to the analysis of the electronic excitation properties of this compound. The Pariser-Parr-Pople method is a semi-empirical quantum mechanical approach developed in the 1950s for the quantitative prediction of electronic structures and spectra, particularly in π-electron systems of organic molecules. wikipedia.org This method is recognized for its wide applicability in predicting electronic transitions, especially the lower singlet transitions. wikipedia.org

The PPP method is an advancement over simpler models like the Hückel method as it explicitly includes electron-electron repulsion, which is crucial for a more accurate description of excited states. It utilizes the zero-differential overlap (ZDO) approximation to simplify the complex calculations involved in determining molecular orbitals and their energies. wikipedia.org The PPP model has been successfully applied to various conjugated systems, including poly-fused thiophene oligomers, where it has been used to study the nature of ground and low-lying excited states. nih.gov In such studies, the method helps in understanding properties like fluorescence and the localization of excitations. nih.gov

Despite the suitability of the PPP theory for molecules containing conjugated systems like the thiophene ring in this compound, no dedicated research has been published that presents calculated electronic transition energies, oscillator strengths, or molecular orbital analyses for this specific compound using this method. Consequently, no data tables of its electronic excitation properties based on PPP calculations can be provided at this time.

Future computational studies employing the PPP method on this compound could provide valuable insights into its electronic behavior, including the nature of its UV-Vis absorption spectrum and the characteristics of its excited states. Such theoretical work would be instrumental in complementing experimental data and providing a deeper understanding of the photophysical properties of this and related thiophene derivatives.

Reactivity and Derivatization Pathways of 2 Oxo 2 Thiophen 2 Yl Acetamide

Functionalization of the Amide Moiety

The amide group of 2-Oxo-2-(thiophen-2-yl)acetamide, while generally stable, can undergo several important reactions, including hydrolysis and transamidation, particularly when activated.

Hydrolysis Reactions

The amide bond can be cleaved through hydrolysis to yield 2-oxo-2-(thiophen-2-yl)acetic acid. This reaction is typically achieved under acidic or basic conditions. While specific studies on the hydrolysis of this compound are not extensively detailed in the literature, the general mechanism of amide hydrolysis is well-established. For instance, related structures, such as N-substituted acetamides, have been shown to undergo hydrolytic cleavage. nih.gov In a broader context, the hydrolysis of the related 2-thiophene acetonitrile (B52724) is a known route to produce 2-thiophene acetic acid, highlighting the susceptibility of such side chains to hydrolysis. google.com

Transamidation and Transesterification

Transamidation, the exchange of the amine portion of an amide, is a significant pathway for derivatization. Due to the presence of the adjacent electron-withdrawing keto group, the amide in this compound is considered "activated," making it more susceptible to nucleophilic attack by amines. rsc.org

Recent studies have demonstrated that α-ketoamides can undergo transamidation with various alkyl and benzyl (B1604629) amines, sometimes even without a catalyst. rsc.orgnih.gov For example, N-tosyl and N-Boc protected α-ketoamides react efficiently with amines at room temperature. rsc.org This approach is highly useful for creating diverse libraries of α-ketoamide derivatives. rsc.orgnih.gov While direct transamidation starting from the unsubstituted this compound is not explicitly documented, the synthesis of various N-substituted derivatives points to the feasibility of this reaction. For example, derivatives like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide have been synthesized via N-acylation, a related transformation. nih.govacs.org The general utility of transamidation for various amides is well-documented, with methods using catalysts like boric acid or simply heat to facilitate the reaction. mdpi.comdoaj.org

Transesterification, while less common for amides, can occur under specific conditions, though it typically involves the conversion of the corresponding ester, methyl 2-oxo-2-(thiophen-2-yl)acetate, which can undergo amidation to form various acetamide (B32628) derivatives. vulcanchem.com

Reactions Involving the Alpha-Keto Group

The α-keto group is a highly reactive electrophilic center, participating in nucleophilic additions and condensation reactions, leading to a wide array of heterocyclic and acyclic derivatives.

Reactions with Isothiocyanates

The α-ketoamide moiety is a key pharmacophore that can react with various nucleophiles. nih.gov While direct reaction of this compound with isothiocyanates is not specifically detailed, the reverse reaction, involving thiophene-2-carbonyl isothiocyanate, is used to synthesize thiazole (B1198619) derivatives. nih.gov More broadly, the reaction of α-haloketones with thioamides or thiourea (B124793) is the classic Hantzsch thiazole synthesis, a cornerstone method for creating thiazole rings. nih.govyoutube.com This suggests a potential pathway where the α-keto group of this compound could be first halogenated at the alpha-carbon and then reacted with a thio-nucleophile to form a thiazole ring. For instance, the bromination of the related 2-acetylthiophene (B1664040), followed by reaction with thiourea, yields an aminothiazole derivative.

Formation of Metal Complexes

The oxygen atoms of the α-keto and amide groups in this compound can act as bidentate or tridentate ligands, chelating with various metal ions to form stable metal complexes. nih.govnih.gov Studies on analogous compounds have shown this chelating behavior. For example, a copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide has been synthesized and characterized, where the ligand coordinates to the metal in a tridentate fashion. nih.govdntb.gov.ua The formation of such complexes is significant in the development of new therapeutic agents and catalysts. nih.gov Picolylamine derivatives, which are structurally related, are well-known for forming stable complexes with metal ions like copper(II). nih.gov

Transformations and Substitutions on the Thiophene (B33073) Ring

The thiophene ring is an aromatic system that readily undergoes electrophilic aromatic substitution, with a preference for the C5 position (if unsubstituted) or the C4 position, depending on the reaction conditions and the directing effect of the 2-oxoacetamide (B1243867) substituent. pearson.comyoutube.com

Electrophilic halogenation, such as bromination, is a common transformation. The bromination of the related 2-acetylthiophene can be directed to the 4- or 5-position depending on the reagents and conditions used. thieme-connect.comgoogle.com For instance, using bromine in the presence of a large excess of aluminum chloride can selectively yield the 4-bromo derivative. thieme-connect.com

Furthermore, the thiophene ring can be functionalized via cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is particularly effective for creating carbon-carbon bonds. researchgate.netresearchgate.net This involves converting the thiophene to a halothiophene (e.g., 2-bromothiophene) or a thiophene boronic acid derivative, which is then coupled with a suitable partner. researchgate.netwikipedia.org This method has been used to synthesize a variety of 2-(thiophen-2-yl)acetic acid derivatives with aryl groups attached to the thiophene ring, demonstrating a powerful strategy for diversification. nih.govnih.gov

Cyclization and Heterocycle Annulation Reactions

The strategic placement of the carbonyl and amide functionalities in This compound provides multiple sites for nucleophilic and electrophilic attack, making it an ideal precursor for constructing a variety of heterocyclic rings. These reactions often proceed through multicomponent strategies, where the acetamide derivative condenses with other reagents to form complex cyclic structures in a single step.

One of the key reaction pathways involves the use of the active methylene (B1212753) group of the acetamide in condensation reactions. For instance, in reactions with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, and in the presence of a base, new ring systems can be formed. These reactions are foundational in the synthesis of highly substituted pyridone and pyrimidine (B1678525) derivatives.

Research into the reactivity of analogous compounds, such as 2-acetylthiophene, has demonstrated the feasibility of these transformations. For example, the one-pot synthesis of 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile has been successfully achieved by reacting 2-acetylthiophene with 4-pyridine carboxaldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297). nih.gov This highlights the potential of the thiophene moiety to be incorporated into complex heterocyclic frameworks through multicomponent reactions. While direct examples for This compound are not extensively documented in this specific context, the underlying chemical principles suggest its utility in similar synthetic strategies.

The following table summarizes a representative multicomponent reaction involving a related thiophene derivative, illustrating the general approach to forming pyridone systems.

| Reactants | Product | Catalyst/Reagent | Yield | Ref. |

| 2-Acetylthiophene, 4-Pyridine carboxaldehyde, Ethyl cyanoacetate | 2-Oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | Ceric ammonium nitrate (B79036) | 89% | nih.gov |

Furthermore, the α,β-unsaturated keto system within derivatives of This compound can undergo cyclization. An example of this reactivity is seen in the synthesis of (Z)-3-Amino-1-(2-oxo-2-(thiophen-2-yl)ethylidene)-1H-pyrrolizine-2-carbonitrile, demonstrating how the core structure can be elaborated into fused heterocyclic systems.

The synthesis of various heterocyclic systems, including pyrimidines, often involves the cyclocondensation of β-dicarbonyl compounds or their equivalents with amidines or ureas. Given the structural features of This compound , it can be considered a precursor to such reactive intermediates, suggesting its potential role in the synthesis of thiophene-substituted pyrimidines.

While the direct application of This compound in all these specific cyclization and annulation reactions requires further dedicated research, the established reactivity of analogous compounds provides a strong foundation for its potential as a key intermediate in the synthesis of a diverse array of heterocyclic structures. The exploration of these pathways is a continuing area of interest in synthetic organic chemistry.

Applications of 2 Oxo 2 Thiophen 2 Yl Acetamide in Chemical Research

Role as Building Blocks in Organic Synthesis

2-Oxo-2-(thiophen-2-yl)acetamide serves as a fundamental building block in organic synthesis, providing a scaffold for the introduction of the thiophene (B33073) moiety and a reactive α-keto amide group. These functional groups allow for a variety of chemical transformations, making it a versatile starting material for the construction of more elaborate molecules.

The reactivity of the active methylene (B1212753) group adjacent to the two carbonyl functions allows for condensation reactions and the introduction of various substituents. This reactivity is central to its utility as a building block for creating new carbon-carbon and carbon-heteroatom bonds. While direct examples of this compound in extensive multi-step syntheses are not extensively documented in readily available literature, the principles of its reactivity are well-established in organic chemistry.

For instance, related structures like 2-(thiophen-2-yl)acetic acid are activated and reacted with other molecules to form more complex structures. In one study, 2-(thiophen-2-yl)acetic acid was first converted to its more reactive acid chloride, which then underwent an N-acylation reaction with 2-aminothiophene-3-carbonitrile (B183302) to yield N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.org This two-step process highlights how the core structure can be elaborated upon, a principle that is directly applicable to this compound. acs.org

Utilization as Intermediates for Complex Molecule Synthesis

The structure of this compound makes it an ideal intermediate for the synthesis of complex molecules, particularly those with potential biological activity. Its bifunctional nature allows it to participate in sequential reactions, where each functional group is addressed in a controlled manner to build molecular complexity.

Although specific examples detailing the journey of this compound as an intermediate in a multi-step synthesis of a complex natural product or pharmaceutical agent are not prevalent in the reviewed literature, its potential is evident from the synthesis of related compounds. For example, derivatives of 2-(thiophen-2-yl)acetic acid have been used as platforms to develop inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. nih.gov This involves using the thiophene acetic acid core and modifying it through reactions like the Suzuki-Miyaura cross-coupling to introduce various aryl groups, demonstrating how a simple thiophene-containing intermediate can be elaborated into a medicinally relevant molecule. nih.gov

The synthesis of various complex heterocyclic structures often proceeds through intermediates that share the core features of this compound. The presence of both a nucleophilic amide and electrophilic keto group within the same molecule allows for intramolecular cyclization reactions, a key strategy in the synthesis of cyclic compounds.

Precursors for Diverse Heterocyclic Systems

One of the most significant applications of this compound and its close derivatives is as precursors for the synthesis of a wide variety of heterocyclic compounds. The reactive nature of the α-keto amide moiety provides a versatile handle for constructing rings containing nitrogen, sulfur, and oxygen.

Thiazoles, pyridines, and pyrimidines are among the important classes of heterocycles that can be accessed from thiophene-based precursors. For example, research has shown the synthesis of novel thiazole (B1198619) derivatives through multi-step reactions starting from thiophene-containing precursors. frontiersin.org In one instance, 1-(4-chlorothiophen-2-yl)ethan-1-one was brominated and then reacted with thiourea (B124793) to form a 4-(4-chlorothiophen-2-yl)thiazol-2-amine core, which was further modified. frontiersin.org This demonstrates a common strategy where a thiophene-containing ketone, a close relative of this compound, is a key starting material for thiazole synthesis.

Similarly, the synthesis of pyridine (B92270) derivatives has been achieved using thiophene-containing building blocks. In one reported synthesis, 2-acetylthiophene (B1664040) was reacted with 4-pyridine carboxaldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) in a one-pot reaction to produce a 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. nih.gov This resulting compound was then further elaborated, showcasing the utility of thiophene ketones in constructing complex pyridine systems. nih.gov

The synthesis of pyrimidine-2-thiones has also been accomplished starting from chalcones derived from substituted thiophenes. These chalcones, upon reaction with thiourea, yield dihydropyrimidine-2-thiones which can be further functionalized. nih.gov These examples, while not starting directly from this compound, illustrate the established synthetic pathways where its structural motifs are crucial for the formation of diverse heterocyclic rings. chemenu.comresearchgate.net

Potential in Agrochemical Development

The thiophene ring is a well-known toxophore in medicinal and agrochemical chemistry, and its incorporation into various molecular frameworks has led to the discovery of compounds with significant biological activity. Derivatives of this compound are being explored for their potential applications in agriculture, particularly as fungicides.

A notable example is the design and synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have shown promising fungicidal activity against cucumber downy mildew. nih.gov In this research, the combination of the thiophene and nicotinamide moieties, the latter being a derivative of a natural product, led to the discovery of compounds with excellent efficacy in both greenhouse and field trials. nih.gov

The general class of thiophene-2-carboxamides has been investigated for a range of biological activities. Studies have shown that derivatives of thiophene-2-carboxamide exhibit antibacterial and antioxidant properties. acs.org For instance, certain amino and hydroxy substituted thiophene-2-carboxamide derivatives displayed significant inhibition against various bacterial strains, including P. aeruginosa, S. aureus, and B. subtilis. acs.org

Future Research Directions and Perspectives on 2 Oxo 2 Thiophen 2 Yl Acetamide

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of thiophene (B33073) derivatives has traditionally relied on methods like the Paal-Knorr and Gewald reactions. nih.govderpharmachemica.com However, these methods can involve harsh conditions and limited functional group tolerance. nih.gov Future research will increasingly focus on developing novel and more sustainable synthetic routes to 2-oxo-2-(thiophen-2-yl)acetamide and its precursors.

Key areas of exploration include:

Metal-Free Approaches: To minimize metal toxicity and align with green chemistry principles, metal-free synthetic methodologies are a major focus. nih.gov Strategies utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source are being explored to synthesize thiophene rings from substrates like cyclopropyl (B3062369) derivatives or buta-1-enes. nih.gov An environmentally sustainable strategy for heterocyclization of bromoenynes uses inexpensive and safe potassium xanthogenate (EtOCS2K) as a thiol surrogate. organic-chemistry.org

Modified Gewald Reaction: The Gewald reaction is a cornerstone for producing 2-aminothiophenes, which are key precursors for N-substituted acetamides. derpharmachemica.comnih.gov Future work could focus on modifying this reaction to proceed under milder conditions, perhaps using economical and eco-friendly catalysts like zinc oxide in solvent-free approaches. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process.

A comparison of traditional and emerging synthetic strategies is presented below.

| Method | Description | Advantages | Challenges/Future Work | Reference |

| Paal-Knorr Synthesis | Reaction of 1,4-dicarbonyl compounds with sulfiding reagents like phosphorus pentasulfide (P₄S₁₀). | Well-established and versatile. | Harsh reaction conditions, often yields mixtures with furan (B31954) byproducts. derpharmachemica.com | derpharmachemica.com |

| Gewald Reaction | Base-catalyzed condensation of a ketone with an α-cyano ester, followed by cyclization with elemental sulfur to form 2-aminothiophenes. | Common route to key aminothiophene precursors. | Use of strongly basic catalysts. Future work aims for milder, solvent-free conditions. derpharmachemica.comresearchgate.net | derpharmachemica.comresearchgate.net |

| Metal-Free Cyclization | Using reagents like potassium sulfide or EtOCS2K to form the thiophene ring from various substrates. | Avoids metal toxicity, aligns with green chemistry. | Expanding substrate scope and optimizing reaction efficiency. | nih.govorganic-chemistry.org |

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

Derivatives based on the 2-(thiophen-2-yl)acetic acid scaffold have shown promise as inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in inflammation and cancer therapy. frontiersin.orgnih.gov Future research must delve deeper into the precise molecular mechanisms underpinning these biological activities.

Prospective studies should include:

High-Resolution Crystallography: Obtaining co-crystal structures of this compound derivatives bound to their biological targets (e.g., enzymes, receptors) would provide definitive evidence of binding modes and key molecular interactions.

Computational and Quantum Chemical Studies: Advanced computational methods like Density Functional Theory (DFT) can elucidate the structural and electronic behavior of these molecules. nih.gov These theoretical studies, combined with experimental data, can clarify the nature of ligand-receptor interactions and the electronic properties that drive biological activity. nih.govresearchgate.net

Radiolabeled Probe Development: Synthesizing radiolabeled versions of these compounds, such as with ¹⁸F or ¹³¹I, can create powerful tools for in-vitro and in-vivo studies. nih.gov These probes allow for direct measurement of interactions with targets like the excitatory amino acid transporter 2 (EAAT2) and enable non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov

Rational Design and Optimization of Derivatives through Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental synthesis provides a powerful paradigm for drug discovery. This approach has been successfully used to identify 2-(thiophen-2-yl)acetic acid derivatives as potent enzyme inhibitors. frontiersin.orgnih.gov Future efforts will refine this integrated strategy for creating optimized derivatives of this compound.

This integrated workflow involves:

Virtual Screening and Molecular Docking: Starting with a library of virtual fragments, computational docking can predict the binding affinity of various derivatives to a specific biological target. This allows for the pre-selection of the most promising candidates for synthesis. frontiersin.org

Synthesis and In-Vitro Validation: The prioritized candidates are then synthesized and evaluated in biological assays (e.g., enzyme inhibition, cell proliferation). frontiersin.org

Structure-Activity Relationship (SAR) Analysis: The experimental results are used to build and refine SAR models. These models guide the design of the next generation of derivatives with improved potency and selectivity. This iterative cycle of design, synthesis, and testing is crucial for optimization. nih.gov

| Approach | Description | Outcome | Reference |

| In Silico Fragment Screening | Virtual screening of chemical fragments to identify core structures that can bind to a biological target. | Identification of the 2-(thiophen-2-yl)acetic acid platform as a suitable chemical starting point for mPGES-1 inhibitors. | frontiersin.orgnih.gov |

| Molecular Docking | Computational simulation of the interaction between a ligand and a receptor to predict binding mode and affinity. | Accordance between theoretical calculations and experimentally observed inhibitory activity. | frontiersin.org |

| Structure-Affinity Relationship (SAR) | Systematic modification of a molecule's structure to determine which parts are responsible for its biological effects. | Identification of derivatives with inhibitory constants in the nanomolar range for targets like EAAT2. | nih.gov |

Expanding Applications in Materials Science and Polymer Chemistry

Thiophene is a fundamental building block for a wide range of functional organic materials, including organic semiconductors, light-emitting diodes, and polymers for solar cells. nih.govwikipedia.org While amides are known to have applications in polymers, the specific incorporation of this compound into advanced materials is a nascent field with significant potential. nih.gov

Future research directions should explore:

Conjugated Polymers: The polymerization of thiophene through its 2- and 5-positions creates polythiophenes, a class of conducting polymers. wikipedia.org Future work could investigate the synthesis of polymers incorporating the this compound moiety, either in the main chain or as a pendant group. This could introduce new electronic or self-assembly properties.

Covalent Organic Frameworks (COFs): Thiophene-based units can be used as building blocks to construct highly ordered, porous COFs. nih.gov These materials have potential applications in catalysis, sensing, and gas storage. The functional groups of this compound could be exploited to tune the properties of such frameworks.

Functional Dyes and Liquid Crystals: The combination of the aromatic thiophene ring and the polar acetamide (B32628) group could be leveraged to design novel dyes and liquid crystalline materials. nih.gov

Investigation of Kinetic and Thermodynamic Properties for Reaction Optimization and Stability Studies

A thorough understanding of the kinetic and thermodynamic properties of this compound is essential for optimizing its synthesis, purification, and storage. Such studies are currently lacking but are critical for any practical application.

Future investigations should focus on:

Reaction Kinetics: Studying the kinetics of the key synthetic steps will allow for the optimization of reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize reaction time.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques can be used to determine the thermal stability of the compound and its derivatives. From DTA curves, thermodynamic parameters such as the activation energy (ΔE), enthalpy (ΔH), and entropy (ΔS*) of decomposition can be calculated using methods like the Horowitz-Metzeger equation. researchgate.net This information is vital for understanding the material's stability under thermal stress.

Stability Studies: A comprehensive analysis of the compound's stability under various conditions (e.g., pH, light, humidity, temperature) is necessary to establish appropriate handling and storage protocols, ensuring its integrity for both research and potential commercial use.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Oxo-2-(thiophen-2-yl)acetamide, and what key intermediates should be considered?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

- Thiophene functionalization : Reacting thiophene-2-carboxylic acid derivatives with glyoxal or α-ketoaldehydes to introduce the oxo group (analogous to 2-(3-chlorophenyl)-2-oxoacetaldehyde synthesis) .

- Amidation : Coupling the resulting α-keto acid with ammonia or amines using activating agents like HATU in DMF, as seen in thieno[3,2-d]pyrimidine derivatives .

- Key intermediates : Thiophene-2-glyoxalic acid and its ester derivatives are critical precursors. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like sulfoxides or over-reduction .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the thiophene ring protons (δ 6.8–7.5 ppm) and the acetamide carbonyl (δ ~170 ppm). Discrepancies in splitting patterns may indicate impurities .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ for C₆H₅NO₂S; m/z = 169.01) and fragmentation pathways .

- X-ray crystallography : Used to resolve ambiguities in stereoelectronic effects, as demonstrated for structurally similar 2-(2-chlorophenyl)-2-oxo-N-phenylacetamide .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?

- Methodological Answer :

- DFT calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311+G(d,p)). Deviations >2 ppm suggest conformational flexibility or solvent effects .

- Solvent standardization : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts, as seen in thieno[3,2-d]pyrimidine studies .

- Cross-validation : Use complementary techniques like IR spectroscopy to confirm carbonyl stretching frequencies (~1680 cm⁻¹ for α-ketoamide) .

Q. What strategies can be employed to enhance the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Activation of the α-keto group : Use Lewis acids (e.g., ZnCl₂) to polarize the carbonyl, facilitating nucleophilic attack. This is effective in synthesizing thiazolo[4,5-d]pyrimidinones .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve electrophilicity, as shown in acetamide alkylation reactions .

- Protecting group strategies : Temporarily protect the amide nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions during substitution .

Q. How does the electronic nature of the thiophene ring influence the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Thiophene’s electron-rich π-system : Enhances binding to thiol-containing enzymes (e.g., glutathione reductase) via π-sulfur interactions, as observed in 2-[(2-aminophenyl)thio]acetamide studies .

- Modulation of redox activity : The sulfur atom in thiophene participates in charge-transfer complexes, altering enzyme kinetics. Electrochemical assays (e.g., cyclic voltammetry) quantify this effect .

- Comparative studies : Replace the thiophene with furan or benzene rings to isolate electronic contributions, a method validated in thieno[3,2-d]pyrimidine derivatives .

Data Contradiction Analysis

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be minimized?

- Methodological Answer :

- Oxidation of thiophene : Over-oxidation to sulfoxides (e.g., using H₂O₂) can occur. Use milder oxidizing agents (e.g., NaIO₄) and inert atmospheres .

- Amide hydrolysis : Acidic or basic conditions may cleave the acetamide. Maintain pH 6–8 during aqueous workups, as in N-allyl-2-thioacetamide syntheses .

- Byproduct identification : LC-MS and TLC monitoring (e.g., silica gel, ethyl acetate/hexane) help detect intermediates like 2-(thiophen-2-yl)acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.